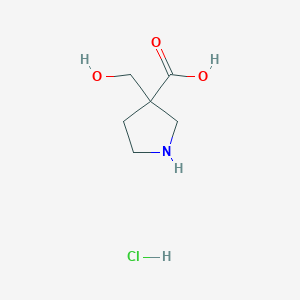
3-(Hydroxymethyl)pyrrolidine-3-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)pyrrolidine-3-carboxylic acid;hydrochloride is a chemical compound . It is a derivative of pyrrolecarboxylic acid, which is a pyrrole substituted by a carboxy group at position 3 .
Molecular Structure Analysis
The molecular formula of this compound is C6H11NO3 . Its InChI code is 1S/C6H11NO3.ClH/c8-4-6(5(9)10)1-2-7-3-6;/h7-8H,1-4H2,(H,9,10);1H .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 181.62 . The compound’s melting point is 33-38 °C .Scientific Research Applications
Versatile Scaffold in Drug Discovery
3-(Hydroxymethyl)pyrrolidine-3-carboxylic acid hydrochloride is a valuable intermediate in the synthesis of biologically active compounds. The five-membered pyrrolidine ring, a key structural element, is widely utilized in medicinal chemistry to design compounds for treating human diseases. Its saturation and non-planarity afford significant stereochemical and three-dimensional diversity to derived molecules, impacting their biological activity. This compound's derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, have shown selectivity towards various biological targets. The versatility of the pyrrolidine scaffold, facilitated by its stereochemistry and functionalization potential, has led to novel drug candidates with diverse biological profiles (Li Petri et al., 2021).
Biomass-derived Chemicals and Materials
In the context of green chemistry and biotechnology, 3-(Hydroxymethyl)pyrrolidine-3-carboxylic acid hydrochloride exemplifies the conversion of biomass-derived compounds into value-added chemicals. Levulinic acid, a platform chemical obtained from biomass, can undergo further transformations to yield a variety of derivatives, including those incorporating the pyrrolidine ring. These derivatives find applications in drug synthesis, showcasing the potential of biomass as a sustainable source for pharmaceuticals and fine chemicals. This approach not only reduces reliance on fossil fuels but also opens up new pathways for the synthesis of complex molecules from renewable resources (Zhang et al., 2021).
Safety and Hazards
properties
IUPAC Name |
3-(hydroxymethyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c8-4-6(5(9)10)1-2-7-3-6;/h7-8H,1-4H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFURCNATZDVHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CO)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2635049.png)

![Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate](/img/structure/B2635052.png)


![N-[(4-chlorophenyl)methyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2635059.png)





![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2635069.png)
